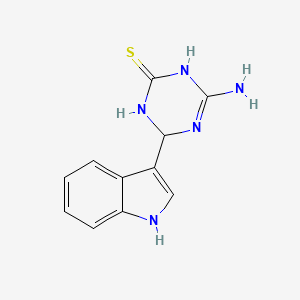

4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

Properties

IUPAC Name |

4-amino-2-(1H-indol-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5S/c12-10-14-9(15-11(17)16-10)7-5-13-8-4-2-1-3-6(7)8/h1-5,9,13H,(H4,12,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZALEWJNMKUIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3NC(=S)NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the condensation of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate with suitable α, β-unsaturated ketones in the presence of glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino or thiol groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s structure allows it to interact with various biological molecules, making it a candidate for drug discovery and development.

Medicine: Its potential pharmacological properties are being explored for anticancer, antiviral, and antimicrobial activities.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The indole and triazine rings allow it to bind to specific sites, potentially inhibiting or activating biological pathways . This interaction can lead to various therapeutic effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Table 1: Comparison of Key Derivatives

Key Differences and Implications

The 4-nitrophenyl derivative exhibits higher electrophilicity due to the nitro group, making it more reactive in nucleophilic substitution reactions compared to the indole variant .

Biological Activity :

- Indole-containing analogs (e.g., target compound and 2-methylindole derivative) are hypothesized to interact with biological targets such as kinases or receptors, given the prevalence of indole motifs in drug design .

- Pyridine-based derivatives (e.g., 6-methylpyridin-2-yl) may exhibit distinct binding modes due to the nitrogen atom’s lone pair, enabling coordination with metal ions .

Synthetic Accessibility: The target compound and its methylindole analog can be synthesized via Hantzsch-type reactions or Dimroth rearrangements, as demonstrated for related triazines .

Biological Activity

4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound characterized by the presence of both indole and triazine moieties. This compound has garnered interest due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure allows for interactions with various biological targets, which may lead to significant therapeutic effects.

- Molecular Formula : C₁₁H₁₁N₅S

- Molar Mass : 245.3 g/mol

- CAS Number : 931302-38-4

Synthesis

The synthesis typically involves the condensation of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate with α, β-unsaturated ketones in the presence of glacial acetic acid. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 | < 10 |

| Compound B | MCF7 | < 15 |

| Compound C | HT29 | < 12 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antiviral and Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antiviral and antimicrobial activities. Preliminary studies have shown that it can inhibit viral replication and exhibit bactericidal effects against certain strains of bacteria.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole and triazine rings facilitate binding to these targets, leading to modulation of biological pathways.

Study on Anticancer Activity

A detailed study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The research utilized MTT assays to assess cell viability and included molecular docking studies to elucidate the binding affinity of the compound towards target proteins involved in cancer progression.

Antimicrobial Efficacy Assessment

Another study focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Q & A

Q. Advanced

- Molecular dynamics (MD) simulations : Assess binding stability and conformational changes over time (e.g., GROMACS/AMBER) .

- Quantum mechanical (QM) calculations : Evaluate electronic properties (e.g., charge distribution) using Gaussian or ORCA .

- Validation : Cross-check computational predictions with experimental data (e.g., crystallography, mutagenesis) .

How should crystallographic data be analyzed to derive structural insights?

Q. Advanced

- Refinement : Use SHELXL to optimize structural parameters (R-factor < 5%) and validate with the Cambridge Structural Database (CSD) .

- Hydrogen bonding/π-π interactions : Analyze packing diagrams (Mercury software) to identify stabilizing forces in the crystal lattice .

- Thermal ellipsoids : Assess atomic displacement parameters (ADPs) to confirm structural rigidity .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced

- Analog synthesis : Modify substituents (e.g., indole ring, triazine thiol) via halogenation or alkylation .

- Bioactivity profiling : Test derivatives against panels of enzymes/cell lines to identify critical pharmacophores .

- QSAR modeling : Corrogate electronic (Hammett constants) or steric (Taft parameters) properties with activity using Partial Least Squares (PLS) regression .

How can researchers address solubility challenges in biological assays?

Q. Basic

- Solvent selection : Use DMSO for initial stock solutions, diluted in buffered saline (pH 7.4) with surfactants (e.g., Tween-80) to prevent precipitation .

- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to improve aqueous solubility while maintaining lipophilicity (target LogP ~1.6–2.5) .

What experimental designs are suitable for studying metabolic stability?

Q. Advanced

- Liver microsome assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and quantify degradation via LC-MS .

- Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates .

How can synthetic byproducts or impurities be identified and mitigated?

Q. Advanced

- LC-MS/MS : Detect trace impurities (<0.1%) and assign structures via fragmentation patterns .

- Process optimization : Adjust reaction stoichiometry, temperature, or catalysts (e.g., piperidine for Dimroth rearrangements) .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Neutralize thiol groups with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.